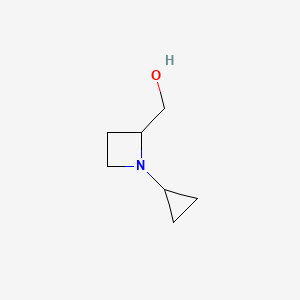

(1-Cyclopropylazetidin-2-yl)methanol

Description

Historical Context and Evolution of Azetidine (B1206935) Synthesis

The synthesis of azetidines has historically been challenging due to the ring strain associated with the four-membered ring. researchgate.net Early methods often resulted in low yields. However, significant progress has been made, and numerous synthetic routes have been developed. These methods can be broadly categorized into cyclization reactions that form the C-N bond and those that form a C-C bond. A common and effective strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the Couty azetidine synthesis provides an efficient route to enantiopure azetidines from readily available β-amino alcohols.

More recent advancements include palladium-catalyzed intramolecular C-H amination and radical cyclizations of ynamides. nih.gov The synthesis of N-substituted azetidines, such as the N-cyclopropyl motif in the title compound, can be achieved by the alkylation of a pre-formed azetidine ring or by incorporating the N-substituent in the acyclic precursor prior to cyclization. The 2-hydroxymethyl group is often introduced by the reduction of a carboxylic acid or ester at the 2-position, a common precursor in azetidine synthesis.

The Azetidine Ring System: Intrinsic Strain, Conformation, and Chemical Significance

The azetidine ring is a saturated four-membered heterocycle analogous to cyclobutane. rsc.org Its most defining feature is a significant amount of ring strain, estimated to be around 25.4 kcal/mol. This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle. While this strain makes the ring more susceptible to ring-opening reactions compared to larger rings like pyrrolidine (B122466), it is also more stable than the highly reactive three-membered aziridine (B145994) ring. rsc.org This balance of stability and reactivity is a key aspect of its chemical significance.

The azetidine ring is not planar and adopts a puckered conformation to relieve some of the torsional strain. The degree of puckering can be influenced by the nature and position of substituents on the ring. The nitrogen atom in the ring can undergo inversion, and the substituents can exist in different stereochemical arrangements, leading to various conformational isomers. The presence of the N-cyclopropyl and 2-hydroxymethyl groups in (1-Cyclopropylazetidin-2-yl)methanol would be expected to influence the ring's preferred conformation and its steric and electronic properties.

Rationale for Researching 2-Substituted Azetidinylmethanol Architectures

The interest in 2-substituted azetidinylmethanol architectures stems from their potential as versatile intermediates in organic synthesis and their presence in molecules of biological interest. The hydroxymethyl group at the 2-position is a primary alcohol, which can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functional groups such as halides, amines, or ethers. This functional handle allows for the elaboration of the azetidine scaffold into more complex structures.

In the context of medicinal chemistry, the azetidine ring is often used as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. The 2-hydroxymethyl group can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for other pharmacophoric groups. The combination of the rigid azetidine core with the versatile hydroxymethyl substituent makes these architectures valuable for the construction of libraries of compounds for drug discovery.

Overview of Key Academic Research Themes Pertaining to this compound

While specific research on this compound is limited, the broader research themes surrounding its structural components are well-established. Research on N-cyclopropylamines is often driven by their presence in a number of biologically active compounds, where the cyclopropyl (B3062369) group can influence metabolic stability and binding affinity.

Key research themes relevant to the title compound include:

Development of Novel Synthetic Methodologies: The creation of efficient and stereoselective methods for the synthesis of substituted azetidines remains an active area of research. This includes the development of new catalysts and reaction conditions for the formation of the azetidine ring and the introduction of substituents.

Application as a Synthetic Building Block: The use of functionalized azetidines like this compound as starting materials for the synthesis of more complex nitrogen-containing heterocycles and acyclic compounds is a significant research focus.

Medicinal Chemistry and Drug Discovery: The incorporation of the N-cyclopropylazetidine-2-methanol motif into larger molecules to explore their potential as therapeutic agents is a primary driver of research in this area. The unique conformational constraints and physicochemical properties imparted by this scaffold are of particular interest.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound based on available data from chemical suppliers. americanelements.com

| Property | Value |

| CAS Number | 1784914-12-0 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1N2CCC2CO |

| Appearance | Liquid |

| Storage Temperature | +4 °C |

Structure

3D Structure

Properties

IUPAC Name |

(1-cyclopropylazetidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFLPHSPKNEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylazetidin 2 Yl Methanol and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of functionalized azetidines can be broadly categorized into intramolecular cyclization approaches, which involve the formation of a C-N bond to close the ring, and intermolecular cycloaddition reactions, where the four-membered ring is formed from two separate unsaturated components.

Intramolecular Cyclization Approaches

Intramolecular strategies are a cornerstone of heterocycle synthesis. However, the formation of four-membered rings like azetidine is often kinetically and thermodynamically less favorable compared to five- or six-membered rings due to increased ring strain and unfavorable conformations of the acyclic precursors. nih.gov Nevertheless, several effective methods have been developed.

Amination-based ring closures typically involve an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center to form the azetidine ring. These methods often rely on precursors that contain both an amine (or a protected form) and a suitable leaving group or an electrophilic functional group.

One such approach is the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃ catalyst has been shown to promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine in high yield. nih.gov This method provides a route to 3-hydroxyazetidines, which are valuable precursors for further functionalization. The reaction proceeds smoothly with various substituents on the amino group, including electron-rich and electron-deficient benzyl (B1604629) groups, as well as alkyl groups. nih.gov

Another powerful strategy is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction utilizes a directing group, such as picolinamide (B142947), to guide the C-H activation at the γ-position relative to the nitrogen. The key step involves a reductive elimination at an alkyl–Pd(IV) intermediate to forge the C-N bond and close the ring. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

| Method | Catalyst/Reagent | Precursor Type | Key Features | Reference |

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amines | High regioselectivity for C3-attack, forming 3-hydroxyazetidines. | nih.gov |

| Intramolecular C-H Amination | Palladium(II) | Amines with directing groups (e.g., picolinamide) | Activates unactivated γ-C(sp³)–H bonds; good functional group tolerance. | rsc.org |

A classical and widely used method for azetidine synthesis involves the intramolecular SN2 reaction of γ-haloamines. nih.gov This process typically begins with a 1,3-amino alcohol, which is converted into a precursor containing a nitrogen nucleophile and a carbon bearing a halogen leaving group. Base-mediated cyclization then yields the azetidine ring.

A modern variation on this theme involves the halogenation of titanacyclobutanes. researchgate.net In this approach, titanacyclobutanes are generated from ketones or alkenes. Subsequent halogenation with agents like bromine produces 1,3-dihalides. These intermediates can then be treated with a primary amine, such as benzylamine, to afford the corresponding N-substituted azetidine. This strategy allows for the modular assembly of 3-substituted azetidines from readily available starting materials. researchgate.net

| Precursor Generation | Halogenating Agent | Cyclization Conditions | Key Features | Reference |

| Halogenation of Titanacyclobutanes | Bromine (Br₂) | Primary Amine (e.g., Benzylamine) | Modular approach starting from ketones or alkenes; provides access to 3-substituted azetidines. | researchgate.net |

| Activation of 1,3-Amino Alcohols | Various (e.g., SOCl₂, PBr₃) | Base (e.g., NaH, K₂CO₃) | Classical, widely used method. | nih.gov |

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a powerful and convergent route to the azetidine core by combining two molecular fragments in a single step. These reactions are particularly valuable for rapidly building molecular complexity.

The [2+2] cycloaddition is a key reaction for forming four-membered rings. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly general method for preparing β-lactams (azetidin-2-ones). mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine. The resulting β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines, providing access to a wide range of substituted products. magtech.com.cn

Direct [2+2] cycloaddition reactions can also yield azetines, which are partially unsaturated analogues of azetidines. For example, the cycloaddition of imines and alkynes can produce 2-azetines, while the reaction of nitriles and alkenes can lead to 1-azetines. nih.gov These azetines can then be reduced to furnish the saturated azetidine scaffold. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Highly general method; product can be reduced to azetidine. | mdpi.com |

| Imine-Alkyne Cycloaddition | Imine + Alkyne | 2-Azetine | Provides access to unsaturated azetidine precursors. | nih.gov |

Photoinduced cycloadditions, particularly the aza Paternò–Büchi reaction, represent one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction is a [2+2] photocycloaddition between an imine and an alkene. rsc.org While conceptually powerful, its application has been hampered by competing photochemical pathways. nih.govrsc.org

Recent advances have leveraged visible-light photocatalysis to overcome these limitations. chemrxiv.orgspringernature.comchemrxiv.org In these methods, an iridium or other transition-metal photocatalyst absorbs visible light and activates one of the reactants via triplet energy transfer. rsc.orgspringernature.com For example, the Schindler group developed an intermolecular [2+2] photocycloaddition between oximes (as imine precursors) and alkenes, enabled by a visible-light-mediated triplet energy transfer mechanism. springernature.comchemrxiv.org This approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. chemrxiv.orgchemrxiv.org

Another innovative photoinduced method involves a copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov Under visible light irradiation, a copper photoredox catalyst generates a radical species that undergoes a regioselective cyclization to form the azetidine ring, providing a unique pathway to this valuable scaffold. nih.gov

| Reaction | Catalyst | Reactants | Mechanism | Reference |

| Aza Paternò-Büchi | Iridium Photocatalyst | Oxime + Alkene | Visible-light mediated triplet energy transfer. | rsc.orgspringernature.comchemrxiv.org |

| Radical Cyclization | Copper Photocatalyst | Ynamide | Photoinduced radical 4-exo-dig cyclization. | nih.gov |

| Direct Photocycloaddition | N-Sulfonylimines | N-Sulfonylimine + Alkene | Direct irradiation or photosensitization. | nih.gov |

Ring Expansion Strategies

The construction of the azetidine ring can be effectively achieved by expanding smaller, more readily available aziridine (B145994) rings. These strategies involve the insertion of a single carbon atom to convert the three-membered ring into a four-membered one.

Biocatalytic One-Carbon Ring Expansion from Aziridines

A novel and highly enantioselective method for synthesizing azetidines involves the biocatalytic one-carbon ring expansion of aziridines. nih.govgoogle.comlongdom.org This "new-to-nature" reaction is mediated by engineered "carbene transferase" enzymes derived from cytochrome P450. nih.govchemrxiv.org A key challenge in this transformation is controlling the fate of the highly reactive aziridinium (B1262131) ylide intermediate, which can undergo a productive nih.govgoogle.com-Stevens rearrangement to form the azetidine or an unproductive cheletropic extrusion of an olefin. nih.govnih.gov

Researchers have successfully engineered a variant of cytochrome P450BM3, named P411-AzetS, which demonstrates exceptional control over this process. nih.govlongdom.org This biocatalyst promotes the desired nih.govgoogle.com-Stevens rearrangement while suppressing the competing cheletropic extrusion pathway. nih.gov The reaction proceeds by the enzyme generating an electrophilic iron carbenoid intermediate, which is then trapped by the nucleophilic aziridine. nih.govnih.gov This methodology is noted for its remarkable stereocontrol, achieving enantiomeric ratios as high as 99:1. nih.govnih.gov The utility of this enzymatic approach has been demonstrated on a gram scale, highlighting its potential for practical synthesis of chiral azetidines from readily available precursors. nih.gov

| Catalyst | Reaction Type | Key Feature | Enantiomeric Ratio (er) | Ref |

| P411-AzetS (Engineered Cytochrome P450) | Carbene transfer / nih.govgoogle.com-Stevens Rearrangement | Overrides cheletropic extrusion | 99:1 | nih.gov |

Metal-Catalyzed Ring Expansion Methodologies

Transition metal catalysis offers a powerful alternative for the ring expansion of aziridines to azetidines. Various metals, including rhodium, palladium, and nickel, have been employed to facilitate these transformations. nih.gov One notable strategy is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. masterorganicchemistry.com This reaction proceeds with high yield and excellent regio- and stereoselectivity, creating densely functionalized methylene azetidines. masterorganicchemistry.com The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting material to the product. masterorganicchemistry.com

Other transition-metal-catalyzed reactions include the palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids and nickel-catalyzed reductive carboxylation of aziridines to yield valuable β-amino acid building blocks. nih.gov While not all ring-opening reactions of aziridines lead to expansion, these methods showcase the versatility of transition metals in manipulating strained ring systems, providing pathways to functionalized four-membered rings. nih.govnih.gov

Strain-Release Driven Synthesis of Azetidines

The inherent ring strain of highly constrained bicyclic systems can be harnessed as a powerful thermodynamic driving force for the synthesis of more stable monocyclic structures like azetidines.

Exploiting Azabicyclo[1.1.0]butane Reactivity

Azabicyclo[1.1.0]butane (ABB) is a highly strained species whose significant ring strain (approx. 25.4 kcal/mol) can be strategically released to drive the formation of functionalized azetidines. acs.orgwikipedia.orgrsc.org A key intermediate, azabicyclo[1.1.0]butyl lithium (ABB-Li), is readily generated and serves as a versatile nucleophile. acs.orgacs.org

Several innovative methods leverage the reactivity of ABB-Li:

Homologation of Boronic Esters: ABB-Li reacts with a wide range of boronic esters to form a strained boronate complex. Upon N-protonation, this complex undergoes a stereospecific 1,2-metalate rearrangement, cleaving the central C-N bond to relieve ring strain and yield N-H azetidinyl boronic esters. acs.org This method is highly modular, allowing for significant variation in the final product. acs.org

Four-Component Anion Relay: A multicomponent sequence has been developed where ABB-Li is coupled sequentially with three different electrophiles. wikipedia.org The reaction is initiated by the addition of ABB-Li to an acyl silane, which triggers a nih.govgoogle.com-Brook rearrangement. The resulting carbanion rapidly collapses, opening the bicyclic ring and allowing for subsequent trapping by other electrophiles to create diverse 1,3,3-trisubstituted azetidines. wikipedia.org

Friedel–Crafts Spirocyclization: ABB-tethered (hetero)arenes can undergo an acid-mediated Friedel–Crafts spirocyclization. rsc.org Protonation of the ABB fragment triggers an intramolecular nucleophilic attack from the arene onto a bridgehead carbon, driven by the release of ring strain. This leads to the formation of unique azetidine spiro-tetralins. rsc.org

Spirocyclization of ABB-Ketones: Electrophile-induced spirocyclization-desilylation reactions of novel ABB-ketone precursors provide access to a library of new spiro-azetidines with synthetically useful ketone and protected-amine functionalities. nih.gov

| Precursor | Key Reagent(s) | Transformation | Product Type | Ref |

| Azabicyclo[1.1.0]butane | n-BuLi, Boronic Ester, Acetic Acid | Strain-Release Homologation | Azetidinyl Boronic Esters | acs.org |

| Azabicyclo[1.1.0]butane | n-BuLi, Acyl Silane, Electrophiles | Four-Component Anion Relay | 1,3,3-Trisubstituted Azetidines | wikipedia.org |

| ABB-tethered (hetero)arenes | HBF4 | Friedel–Crafts Spirocyclization | Azetidine Spiro-tetralins | rsc.org |

| ABB-ketones | Electrophiles | Spirocyclization-Desilylation | Spiro-azetidines | nih.gov |

Regioselective Installation of Substituents

Once the azetidine ring is formed, the next critical step is the controlled installation of desired substituents. For the target molecule, this involves attaching a cyclopropyl (B3062369) group to the nitrogen atom.

Introduction of the Cyclopropyl Moiety at the Nitrogen Atom

One effective method is the copper-promoted N-cyclopropylation using cyclopropylboronic acid. rsc.org This reaction, a variation of the Chan-Lam coupling, typically involves treating the amine with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2′-bipyridine, and a base. rsc.org A similar Chan-Lam approach utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source, catalyzed by Cu(OAc)2 and 1,10-phenanthroline (B135089) under an oxygen atmosphere. nih.gov These methods are advantageous for their operational simplicity and tolerance of various functional groups. nih.gov

Another widely applicable strategy is reductive amination . longdom.orgwikipedia.org This two-step, often one-pot, process involves the reaction of the secondary azetidine (N-H) with cyclopropanecarboxaldehyde (B31225) to form an intermediate iminium ion. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the N-cyclopropyl azetidine. masterorganicchemistry.comwikipedia.org Reductive amination is a robust and common method for forming C-N bonds. wikipedia.org

The regioselectivity of reactions on the azetidine ring itself can be influenced by the nature of the N-substituent. For instance, studies on 2-arylazetidines have shown that N-alkyl groups can direct lithiation to the ortho position of the aryl ring, whereas an N-Boc protecting group directs lithiation to the α-benzylic position of the azetidine ring. wikipedia.org This highlights the importance of the N-substituent in controlling the regiochemical outcome of subsequent functionalization steps.

Selective Incorporation of the Hydroxymethyl Group at C2

The selective functionalization of the C2 position of the azetidine ring is a key strategy for synthesizing derivatives like (1-Cyclopropylazetidin-2-yl)methanol. A prevalent approach involves the base-promoted metalation at the C2 position, followed by trapping the resulting organometallic intermediate with an electrophile. nih.govuniba.it

When an electron-withdrawing group (EWG) such as Boc (tert-Butoxycarbonyl) or Bus (tert-Butylsulfonyl) is attached to the azetidine nitrogen, deprotonation occurs exclusively at the C2 position (α-lithiation). nih.govuniba.it This regioselectivity allows for the precise introduction of substituents. The subsequent reaction of the C2-lithiated azetidine with an appropriate electrophile, such as formaldehyde (B43269) or a synthetic equivalent, yields the desired 2-hydroxymethyl azetidine. This α-lithiation/electrophilic trapping sequence is a valid and established method for accessing C2-functionalized azetidines from a pre-formed heterocyclic core. nih.govuniba.it

Another strategy involves the reduction of a C2-carboxylic acid or ester functionality. For instance, azetidine-2-carboxylates can serve as precursors, where the ester group is reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄), to afford the 2-hydroxymethyl azetidine scaffold.

Sequential Functionalization Strategies for Substituted Azetidines

The modular synthesis of complex azetidines often relies on sequential functionalization strategies, allowing for the controlled, step-by-step introduction of various substituents. nih.gov This approach provides access to a diverse library of compounds from a common intermediate. nih.govnih.gov

One powerful method is the multicomponent nih.govacs.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov This strategy utilizes a highly strained species like azabicyclo[1.1.0]butyl-lithium, which can react sequentially with up to three different electrophiles. nih.gov The identity of these electrophilic partners can be individually varied, enabling the rapid assembly of highly functionalized azetidines in a modular fashion. nih.gov

Another versatile strategy begins with a pre-existing, functionalized azetidine core, which is then elaborated upon. For example, a sequence can start with the N-alkylation of a secondary amine, followed by protection of a primary alcohol. nih.gov The core can then undergo cyclization to form the azetidine ring. Subsequent steps, such as deprotection and further alkylation or arylation at different positions (e.g., the nitrogen atom or a hydroxyl group), allow for the systematic build-up of molecular complexity. nih.gov This step-wise approach is fundamental in creating diverse libraries of azetidine-based scaffolds for screening and biological evaluation. nih.gov

Catalytic Approaches in the Synthesis of Azetidinylmethanol Systems

Catalysis, particularly by transition metals, has revolutionized the synthesis of N-heterocycles, including the strained azetidine ring system. researchgate.netmdpi.com These methods offer efficient pathways to construct the core structure and introduce functional diversity, often with high selectivity and under mild conditions. nih.govresearchgate.net

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for forming the C-N and C-C bonds necessary for azetidine synthesis and derivatization. nih.gov Metals like palladium, copper, and nickel are frequently employed to activate otherwise inert bonds, enabling challenging cyclization and cross-coupling reactions. acs.orgnih.govthe-innovation.org

Palladium-catalyzed intramolecular C-H amination has emerged as an efficient and powerful strategy for synthesizing azetidines from readily available amine precursors. acs.orgresearchgate.netnih.gov This method involves the direct conversion of a C(sp³)–H bond at the γ-position relative to a nitrogen atom into a C-N bond, thereby forming the four-membered ring. acs.orgnih.gov

The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. acs.orgnih.gov The palladium catalyst facilitates the C-H activation and subsequent cyclization. These methods are valued for their efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents under convenient operating conditions. acs.orgnih.gov The intramolecular nature of the reaction provides high selectivity for the formation of the azetidine ring over other potential products. acs.orgnih.gov This approach has been successfully applied to a broad range of substrates, including those that form complex polycyclic azetidine scaffolds. lookchem.com

Table 1: Examples of Palladium-Catalyzed Intramolecular C(sp³)–H Amination

| Substrate Type | Directing Group | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Acyclic Aliphatic Amine | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Azetidine | ~70% | lookchem.com |

| Cycloalkylamino Acid | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Azabicyclo[3.1.1]heptane | Good to Excellent | lookchem.com |

Copper catalysis offers versatile and cost-effective methods for both the synthesis and functionalization of azetidines. One innovative approach is a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes, which constitutes a [3+1] radical cascade cyclization to produce azetidines. the-innovation.org This method provides an efficient and concise pathway to construct the strained four-membered ring system. the-innovation.org

Copper is also instrumental in the derivatization of pre-formed azetidine rings. For example, copper-catalyzed enantioselective boryl allylation of azetines can produce 2,3-disubstituted azetidines. researchgate.net Furthermore, copper catalysis, often in conjunction with other metals like palladium in dual-catalytic systems, enables the arylboration of endocyclic enecarbamates to furnish borylated, α-arylated azetidines, which are versatile synthetic intermediates. researchgate.net

Table 2: Overview of Copper-Catalyzed Azetidine Syntheses

| Reaction Type | Reactants | Catalyst | Key Features | Ref |

|---|---|---|---|---|

| [3+1] Radical Cascade Cyclization | Aliphatic Amines, Alkynes | Copper complex (photo-induced) | Efficient construction of the azetidine ring. | the-innovation.org |

| Enantioselective Boryl Allylation | Azetines, Allyl Nucleophiles | Chiral Copper complex | Synthesis of enantioenriched 2,3-disubstituted azetidines. | researchgate.net |

Nickel catalysis has become an attractive and sustainable alternative to precious metal catalysis for C-C bond formation in organic synthesis. digitellinc.comcalstate.edu Nickel-catalyzed cross-coupling reactions are particularly effective for the synthesis and functionalization of azetidines. nih.govthieme-connect.com

One robust approach involves the decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides. thieme-connect.comnih.gov This photoredox-transition metal dual catalysis platform provides a straightforward route to 2-heteroaryl azetidines, which are valuable building blocks in medicinal chemistry. thieme-connect.comnih.gov Another strategy is based on a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine. nih.gov This reaction triggers a cyclization to form the 2-substituted azetidine core in an enantiomerically pure fashion, demonstrating excellent functional group tolerance and delivering products in good to excellent yields. nih.gov

Table 3: Nickel-Catalyzed Strategies for Azetidine Synthesis

| Strategy | Substrates | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | NHP Azetidine-2-carboxylates, Heteroaryl Iodides | NiBr₂(dme) / Bipyridine or Phenanthroline Ligand | 2-Heteroaryl Azetidines | thieme-connect.comnih.gov |

Organocatalysis in Azetidine Ring Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including azetidine derivatives, by avoiding the use of metal catalysts. These methods often rely on chiral small organic molecules to induce stereoselectivity.

One significant approach involves the use of chiral amines to facilitate the synthesis of enantiomerically pure azetidines. A one-pot procedure has been developed for the synthesis of chiral spiro-azetidinepiperidines by reacting a chloroaldehyde with a chiral amine in the presence of acetic acid and sodium cyanoborohydride. doi.org This method is notable for retaining the enantiopurity of the starting chiral amine in the final product. doi.org

Another strategy employs bifunctional organocatalysts, such as thiourea (B124793) and squaramide derivatives, to catalyze reactions that form functionalized azetidines. nih.gov For instance, asymmetric squaramide catalysis has been successfully applied to the reaction of halogenated oxindoles with Cbz- and Boc-protected azetidines, yielding azetidinyl fluorooxindoles in high yields (90-97%) and excellent enantioselectivity (92-93% ee). nih.gov

Furthermore, amine-catalyzed [3+2] cycloaddition reactions between allenoates and imines represent a viable pathway for constructing the azetidine skeleton, showcasing the versatility of organocatalytic strategies in heterocyclic chemistry. magtech.com.cn

Electrocatalytic Methodologies

Electrosynthesis offers a sustainable and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, often under mild conditions. rsc.orgnih.gov For azetidine synthesis, electrocatalysis has enabled novel intramolecular cyclization reactions.

A significant development is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. acs.org This method combines cobalt catalysis with an electric current to achieve the regioselective formation of the azetidine ring. acs.orgorganic-chemistry.org The process involves the generation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org This approach is noteworthy as it provides access to azetidines from readily available allylic amine precursors. acs.org

Another electrochemical strategy that can be adapted for the synthesis of nitrogen heterocycles is based on an azo-free, Mitsunobu-type reaction. rsc.orgnih.gov This method facilitates the cyclization of amino alcohol substrates through anodic oxidation, expanding the scope of nucleophiles to include weakly acidic amides and primary amines. rsc.orgnih.gov While demonstrated for aziridines and pyrrolidines, the underlying mechanism holds potential for the construction of azetidine rings from suitable 1,3-amino alcohol precursors. nih.gov

Scalable Synthetic Protocols and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires robust, efficient, and scalable protocols. For azetidine derivatives, process optimization focuses on improving yields, ensuring safety, and utilizing cost-effective and readily available starting materials.

A key strategy for constructing the azetidine ring on a larger scale is through the intramolecular cyclization of 1,3-amino alcohols or their derivatives. The La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yield route to 3-hydroxyazetidines. nih.govfrontiersin.org The optimization of this reaction involves selecting the appropriate solvent and catalyst loading, with lanthanum (III) trifluoromethanesulfonate (B1224126) proving effective at promoting the desired C3-selective ring-opening of the epoxide by the amine. nih.govfrontiersin.org This method is advantageous as it tolerates various functional groups that might be sensitive to other acidic conditions. nih.govfrontiersin.org

For derivatives like this compound, a scalable synthesis would likely involve the N-cyclopropylation of a pre-formed 2-hydroxymethylazetidine precursor or the cyclization of a suitable N-cyclopropyl-substituted amino alcohol. While specific scalable syntheses for 2-hydroxymethyl derivatives are not extensively detailed in recent literature, protocols for related structures provide valuable insights. For example, scalable syntheses of hydroxymethyl alkylfuranoates have been developed that focus on reagent recovery and the use of bio-friendly solvents, principles that are directly applicable to the manufacturing of complex pharmaceutical intermediates. rsc.org The development of such a process for this compound would necessitate careful optimization of reaction conditions, purification methods, and reagent selection to ensure economic viability and high purity. rsc.orgnih.gov

Asymmetric Synthesis and Stereochemical Control of 1 Cyclopropylazetidin 2 Yl Methanol Analogs

Enantioselective Methodologies for Chiral Azetidines

The development of enantioselective methods to access chiral azetidines has been a major focus, addressing the synthetic challenges posed by their inherent ring strain. ingentaconnect.comresearchgate.net Successful strategies often involve creating one or more stereocenters with high fidelity, leading to enantiomerically pure or enriched products. These methods provide access to valuable building blocks for drug discovery and development. nih.govnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. numberanalytics.com

In the context of azetidinylmethanol synthesis, a chiral auxiliary can be attached to the nitrogen or another part of the acyclic precursor. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of the azetidine (B1206935) ring. For instance, (S)-1-Phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.org Similarly, oxazolidinone auxiliaries, popularized by Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions, which can be key steps in constructing precursors for azetidine synthesis. wikipedia.org The substituent on the oxazolidinone directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| (S)-1-Phenylethylamine | Azetidine Dicarboxylic Acid Synthesis | Acts as both auxiliary and nitrogen donor. rsc.org |

| Oxazolidinones (Evans) | Aldol Reactions, Alkylations | Forms a chiral imide to direct electrophilic attack. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a chiral amide for highly diastereoselective alkylation. |

| Camphorsultam | Various | Provides high stereochemical control due to its rigid bicyclic structure. |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a cornerstone of asymmetric synthesis, allowing for the direct creation of chiral centers during the key bond-forming steps. wikipedia.org For azetidine synthesis, this often involves the stereocontrolled cyclization of an acyclic precursor.

Catalytic enantioselective methods are particularly desirable as they only require a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov For example, copper-catalyzed asymmetric boryl allylation of azetines can generate two new stereogenic centers simultaneously, providing access to chiral 2,3-disubstituted azetidines. nih.gov

Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as highly versatile reagents for the asymmetric synthesis of amines and their derivatives, including azetidines. acs.orgyale.edu The sulfinyl group serves as a potent chiral directing group that can be readily cleaved under mild conditions. acs.org

The general strategy involves the condensation of a chiral sulfinamide with an aldehyde to form a chiral N-sulfinylimine. Nucleophilic addition of an organometallic reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. For azetidine synthesis, a bifunctional precursor is used. For example, condensation of tert-butanesulfinamide with 3-chloropropanal (B96773) yields a sulfinimine. Subsequent addition of an organometallic reagent (e.g., a Grignard reagent) followed by intramolecular cyclization via displacement of the chloride affords the C2-substituted N-sulfinylazetidine with excellent diastereoselectivity. acs.org This method provides a general and scalable route to a variety of enantioenriched C2-substituted azetidines. acs.org

Table 2: Synthesis of C2-Substituted Azetidines via Chiral Sulfinamides

| C2-Substituent | Overall Yield (3 steps) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Phenyl | 44% (gram-scale) | 85:15 | acs.org |

| Vinyl | - | High | acs.org |

| Allyl | - | High | acs.org |

| Branched Alkyl | - | High | acs.org |

An effective strategy for preparing chiral azetidines involves the enantioselective synthesis of a chiral acyclic precursor, which then undergoes stereospecific cyclization. researchgate.net The enantioselective reduction of prochiral ketones to chiral alcohols is a well-established and reliable method for creating stereocenters. acs.org

For the synthesis of a 2-substituted azetidine, a suitable γ-amino-β-ketone precursor can be reduced asymmetrically. The resulting chiral γ-amino alcohol can then be cyclized to the azetidine. The intramolecular nucleophilic displacement of an activated alcohol (e.g., a tosylate or mesylate) by the amine is a common method for ring closure. ingentaconnect.com The stereochemistry established during the reduction step directly translates to the final azetidine product. Catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, are frequently used for such enantioselective ketone reductions. acs.org

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates. These materials can serve as excellent starting points for the synthesis of complex chiral molecules. acs.org In this approach, the inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule.

For instance, enantiomerically pure β-amino alcohols are valuable precursors for chiral azetidines. organic-chemistry.org A three-step sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure can yield diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org The stereochemistry at C2 of the final azetidine is directly derived from the chiral center of the starting amino alcohol. Similarly, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov These transformations demonstrate how existing stereocenters can be effectively used to control the stereochemistry of the azetidine ring. acs.org

Asymmetric Induction in Azetidine Ring Formation

Diastereoselective Approaches for Substituted Azetidines

When synthesizing azetidines with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Diastereoselective methods aim to produce a single diastereomer out of several possibilities.

One notable method is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines. nih.gov The relative stereochemistry of the substituents is confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Another approach involves the reaction of N-alkenylnitrones, which can undergo electrocyclization to form azetidine nitrones. These intermediates can then be converted into highly substituted azetidines with excellent diastereoselectivity through various cycloaddition, reduction, and nucleophilic addition reactions. nih.gov

Furthermore, the synthesis of 2,3-disubstituted azetidines, which possess two adjacent stereocenters, has been achieved through the copper-catalyzed boryl allylation of azetines, yielding products with high diastereo- and enantioselectivity. nih.govacs.org Similarly, a two-step method starting from epoxides and anilines allows for the regio- and diastereoselective synthesis of 2-aryl-3-hydroxyazetidines. The reaction proceeds under kinetic control, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, with substituents adopting a trans geometry. acs.org

Table 3: Diastereoselective Azetidine Synthesis Methods

| Method | Starting Material | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Iodine-mediated cyclization | Homoallyl amines | cis-2,4-disubstituted azetidines | High (cis selectivity) | nih.gov |

| Electrocyclization/Addition | N-alkenylnitrones | Highly substituted azetidines | Excellent diastereoselectivity | nih.gov |

| Cu-catalyzed boryl allylation | Azetines | cis-2,3-disubstituted azetidines | High dr and ee | nih.govacs.org |

| Superbase-induced cyclization | Epoxide-derived amino alcohols | trans-2,3-disubstituted azetidines | High (trans selectivity) | acs.org |

Control of Diastereoselectivity in Azetidine Functionalization

Achieving diastereoselectivity in the functionalization of pre-existing azetidine rings is a key strategy for synthesizing complex analogs. The rigid four-membered ring can influence the stereochemical outcome of reactions at adjacent positions. rsc.org

Recent advancements have demonstrated that direct C(sp³)–H functionalization can be a powerful tool for introducing substituents with a high degree of stereocontrol. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed to synthesize functionalized azetidines. rsc.org This method often relies on directing groups to achieve high selectivity.

Another approach involves the diastereoselective alkylation of azetidine derivatives. rsc.org The stereochemical outcome of these reactions is often dictated by the existing stereochemistry of the azetidine ring and the nature of the protecting groups and reagents used. For example, the α-alkylation of N-borane complexes of N-((S)-1'-phenylethyl)azetidine-2-carbonitriles has been shown to proceed with high diastereoselectivity, allowing for the synthesis of various α-substituted azetidine-2-carbonitriles. rsc.org

Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions of oximes and alkenes have emerged as a versatile method for constructing substituted azetidines. While this method can exhibit high regioselectivity, achieving high diastereoselectivity can be challenging and often requires careful optimization of reaction conditions. springernature.com The subsequent N–O bond cleavage provides access to the free azetidines. springernature.com

A scalable, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been developed. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered ring. acs.org Spectroscopic analysis has confirmed a trans geometry for the substituents at the 2 and 3 positions of the azetidine ring. acs.org

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| α-Alkylation of N-borane complexes | Use of a chiral auxiliary ((S)-1'-phenylethylamine) | High diastereoselectivity in the formation of α-substituted azetidine-2-carbonitriles | rsc.org |

| Visible-light [2+2] photocycloaddition | Intermolecular reaction of oximes and alkenes | High regioselectivity, modest diastereoselectivity | springernature.com |

| Superbase-induced cyclization | Kinetically controlled ring closure | High regio- and diastereoselectivity for trans-2-arylazetidines | acs.org |

Regio- and Diastereoselective Ring-Opening Reactions

The ring-opening of bicyclic azetidinium ions offers a powerful and stereocontrolled route to functionalized azetidine derivatives. The regioselectivity of these reactions is a critical aspect, often influenced by the substitution pattern on the azetidinium ring and the nature of the nucleophile. organic-chemistry.org

Studies have shown that the nucleophilic attack on enantiopure azetidinium salts can proceed with high regioselectivity. For instance, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles preferentially attack this position. Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org Density functional theory (DFT) calculations have been instrumental in predicting and rationalizing the observed regioselectivity in these ring-opening reactions. organic-chemistry.org

The ring-opening of bicyclic aziridinium (B1262131) ions, which are structurally related to azetidinium ions, also provides a pathway to stereochemically defined products. The regioselectivity of these reactions is influenced by factors such as the attacking nucleophile and the presence of substituents on the ring. researchgate.net Computational studies have been employed to understand the ring-expansion pathways and the factors governing regioselectivity.

A notable application of this strategy is the copper-catalyzed boryl allylation of azetines, which proceeds via a syn-addition mechanism to afford cis-2,3-disubstituted azetidines with excellent diastereoselectivity. acs.org The subsequent C-C bond formation occurs through an SN2' fashion, where the nucleophile attacks the less hindered terminal of the allylic electrophile. acs.org This three-component coupling reaction allows for the introduction of two functional groups onto the azetidine ring with complete control over both absolute and relative stereochemistry. acs.org

| System | Reaction | Key Factors Influencing Selectivity | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Azetidinium Ions | Nucleophilic Ring-Opening | Substitution pattern on the ring, nature of the nucleophile | High regioselectivity for C-2 or C-4 attack | organic-chemistry.org |

| Bicyclic Aziridinium Ions | Ring-Expansion | Attacking nucleophile, ring substituents | Regioselective formation of functionalized heterocycles | researchgate.net |

| Azetines | Copper-Catalyzed Boryl Allylation | syn-addition mechanism, SN2' C-C bond formation | Complete diastereoselectivity for cis-2,3-disubstituted azetidines | acs.org |

Chirality Transfer in Azetidine Systems

Chirality transfer from a readily available chiral source is an efficient strategy for the asymmetric synthesis of azetidine derivatives. rsc.org This approach often involves the use of a chiral auxiliary that directs the stereochemical course of a reaction and is subsequently removed.

One notable example is the use of chiral tert-butanesulfinamides to control the diastereoselectivity in the synthesis of C2-substituted azetidines. This method provides a general and scalable route to chiral azetidines in good yields and high diastereoselectivity. The choice of the (R)- or (S)-sulfinamide allows for the synthesis of either enantiomer of the final product. The resulting diastereomers can be separated by chromatography, and subsequent deprotection yields the enantioenriched C2-substituted azetidine. acs.org

Ring-opening reactions of azetidines can also facilitate chirality transfer, leading to the formation of functionalized chiral products. acs.org The stereochemistry of the starting azetidine dictates the stereochemistry of the resulting product, making this a valuable method for accessing a variety of chiral building blocks.

Resolution Techniques for Enantiomerically Pure Azetidinylmethanols

When asymmetric synthesis does not provide sufficient enantiomeric purity, resolution of a racemic mixture is often employed. libretexts.org This process involves separating the enantiomers of a racemic compound. libretexts.org

Crystallization of Diastereomeric Salts: A classical and widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic azetidinylmethanol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgwikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the azetidinylmethanol.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. ntu.edu.sgcsfarmacie.cz The enantiomers of the racemic azetidinylmethanol interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Various types of CSPs are available, including those based on cyclodextrins.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent catalysts for the kinetic resolution of racemic mixtures. In an enzymatic resolution, one enantiomer of the racemic azetidinylmethanol is selectively transformed by the enzyme, leaving the other enantiomer unreacted. The product and the unreacted starting material can then be separated. For instance, lipases are commonly used for the enantioselective acylation of racemic alcohols. mdpi.com An L-azetidine-2-carboxylate hydrolase has been identified that shows high substrate and stereospecificity for the hydrolysis of L-azetidine-2-carboxylate, demonstrating the potential of enzymes in resolving azetidine derivatives. rsc.org

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation and separation of diastereomers with different solubilities | Can be cost-effective for large-scale separations | Requires a suitable chiral resolving agent and optimization of crystallization conditions |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | High separation efficiency, applicable to a wide range of compounds | Can be expensive for preparative scale, requires method development |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer | High enantioselectivity, mild reaction conditions | Requires a suitable enzyme, separation of product and unreacted enantiomer is necessary |

Reactivity and Chemical Transformations of 1 Cyclopropylazetidin 2 Yl Methanol Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring Systemresearchgate.net

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to a variety of ring-opening and rearrangement reactions. rsc.org This inherent strain is the primary driver for many of the chemical transformations observed in derivatives of (1-Cyclopropylazetidin-2-yl)methanol.

Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the C-N or C-C bonds of the azetidine ring. These reactions can be initiated by nucleophiles, electrophiles, or radicals.

The azetidine ring can be opened by various nucleophiles, typically after activation of the nitrogen atom. This activation can be achieved by protonation or by converting the nitrogen into a quaternary ammonium (B1175870) salt, which enhances the leaving group ability of the nitrogen atom. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. researchgate.net

In the case of 2-substituted azetidines like this compound, nucleophilic attack can occur at either the C2 or C4 position. For N-alkyl azetidines, sterically demanding nucleophiles tend to attack the less substituted C4 position. researchgate.net However, the presence of substituents that can stabilize a positive charge at C2, such as an aryl group, directs the nucleophilic attack to this position. researchgate.net

A variety of nucleophiles have been employed in the ring-opening of activated azetidines, including halides, amines, and oxygen-based nucleophiles. For instance, Lewis acid-activated 2-aryl-N-tosylazetidines react with alcohols to yield 1,3-amino ethers. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Activating Agent | Product | Reference |

| 2-Aryl-N-tosylazetidines | Alcohols | Lewis Acids (e.g., BF₃·OEt₂) | 1,3-Amino ethers | nih.gov |

| N-Arylazetidines | Grignard Reagents | - | γ-Amino alcohols | N/A |

| Azetidinium salts | Halide ions | - | γ-Haloamines | N/A |

Electrophilic attack on the azetidine nitrogen, followed by ring opening, is another common reaction pathway. This is often seen in reactions with acyl halides or other acylating agents, which form an N-acylazetidinium intermediate that is then susceptible to nucleophilic attack.

Acid-mediated decomposition of N-substituted azetidines can also occur, particularly with substrates that have a pendant nucleophile. nih.gov For example, certain N-substituted azetidines undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a nearby amide group. nih.gov The rate of this decomposition is influenced by the pKa of the azetidine nitrogen, with protonation being a key step preceding the ring opening. nih.gov

Table 2: Acid-Mediated Intramolecular Ring-Opening of N-Substituted Azetidines

| N-Substituent | Pendant Nucleophile | Acid Catalyst | Outcome | Reference |

| Pyridyl | Amide | H⁺ | Stable | nih.gov |

| Phenyl | Amide | H⁺ | Decomposition via ring opening | nih.gov |

This table is based on a study of N-aryl azetidines with pendant amides and illustrates the principle of electrophilically initiated ring-opening.

While less common than nucleophilic or electrophilic pathways, radical-mediated ring-opening of azetidines can occur. The N-cyclopropyl group in this compound is particularly relevant in this context. N-cyclopropylamines can undergo single-electron transfer (SET) processes to form nitrogen-centered radicals. The high strain of the cyclopropyl (B3062369) group can then facilitate a rapid ring opening to form a more stable carbon-centered radical. chemrxiv.orgacs.org

Ring Manipulation and Interconversion Strategiesrsc.orgchemrxiv.org

The strained azetidine ring can be converted into other, more stable heterocyclic systems, most notably five-membered pyrrolidines. This ring expansion is a synthetically valuable transformation.

One common strategy involves the conversion of a 2-(hydroxymethyl)azetidine derivative into a species with a good leaving group on the exocyclic methylene (B1212753) carbon, such as a halide or a sulfonate ester. This intermediate can then undergo an intramolecular nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile, leading to the formation of a bicyclic aziridinium (B1262131) ion. Subsequent regioselective opening of this intermediate by a nucleophile at the bridgehead carbon results in the formation of a substituted pyrrolidine (B122466). acs.org

For example, 2-(α-hydroxyalkyl)azetidines can be treated with thionyl chloride or methanesulfonyl chloride to form the corresponding 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines, which then rearrange stereospecifically to 3-(chloro- or methanesulfonyloxy)pyrrolidines. acs.org

Table 3: Ring Expansion of 2-Substituted Azetidines to Pyrrolidines

| Azetidine Reactant | Reagents | Intermediate | Pyrrolidine Product | Reference |

| 2-(α-Hydroxyalkyl)azetidine | 1. SOCl₂ or MsCl, Et₃N | 2-(α-Chloro/mesyloxyalkyl)azetidine | 3-Chloro/mesyloxy-pyrrolidine | acs.org |

| 2-(3-Hydroxypropyl)azetidine | 1. Activation of alcohol 2. Nu⁻ (e.g., CN⁻, N₃⁻) | 1-Azoniabicyclo[3.2.0]heptane | Substituted pyrrolidine and/or azepane | researchgate.net |

Functional Group Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group in this compound can undergo a range of standard functional group transformations, such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, are typically employed for the synthesis of the corresponding aldehyde, 1-cyclopropylazetidine-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would be expected to yield 1-cyclopropylazetidine-2-carboxylic acid. nih.govmolport.com

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl halide, anhydride (B1165640), or carboxylic acid under appropriate conditions (e.g., in the presence of a coupling agent like DCC or EDC). This allows for the introduction of a wide variety of ester functionalities.

Etherification: Ether derivatives can be synthesized, for example, through a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide.

Table 4: Hypothetical Functional Group Transformations of this compound

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ | 1-Cyclopropylazetidine-2-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat | 1-Cyclopropylazetidine-2-carboxylic acid |

| Esterification (Acetylation) | Acetic anhydride, pyridine | (1-Cyclopropylazetidin-2-yl)methyl acetate (B1210297) |

| Etherification (Methylation) | 1. NaH, THF 2. CH₃I | 2-(Methoxymethyl)-1-cyclopropylazetidine |

This table presents plausible transformations based on general organic chemistry principles, as specific literature examples for the target molecule are limited.

Selective Oxidation and Reduction Reactions

The primary alcohol of this compound is amenable to a range of selective oxidation reactions to furnish the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reactions involving the azetidine ring.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) are expected to efficiently convert the alcohol to 1-cyclopropylazetidine-2-carbaldehyde. More potent oxidizing agents, for instance, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of 1-cyclopropylazetidine-2-carboxylic acid. Care must be taken as the N-cyclopropyl group can be susceptible to oxidation under harsh conditions.

Conversely, while this compound itself is already in a reduced state, its oxidized derivatives can undergo reduction. For example, the aldehyde derivative can be selectively reduced back to the alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The reduction of the corresponding carboxylic acid or its ester derivatives to the alcohol would require stronger reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Table 1: Hypothetical Selective Oxidation and Reduction Reactions This table presents plausible reaction outcomes based on general organic chemistry principles, as specific experimental data for this compound is not readily available in the cited literature.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | PCC, CH2Cl2 | 1-Cyclopropylazetidine-2-carbaldehyde | Oxidation |

| This compound | DMP, CH2Cl2 | 1-Cyclopropylazetidine-2-carbaldehyde | Oxidation |

| This compound | KMnO4, H2O, heat | 1-Cyclopropylazetidine-2-carboxylic acid | Oxidation |

| 1-Cyclopropylazetidine-2-carbaldehyde | NaBH4, CH3OH | This compound | Reduction |

| Methyl 1-cyclopropylazetidine-2-carboxylate | LiAlH4, THF | This compound | Reduction |

Derivatization and Coupling Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for various derivatization and coupling reactions. Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base like triethylamine (B128534) or pyridine, would readily yield the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could also be employed.

Etherification can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Furthermore, the hydroxyl group can participate in various coupling reactions. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These activated intermediates are then susceptible to nucleophilic substitution with a wide range of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, could potentially be employed after converting the alcohol to a suitable derivative like a triflate.

Reactivity and Stability of the N-Cyclopropyl Substituent

The N-cyclopropyl group imparts unique electronic and steric properties to the azetidine ring, influencing its reactivity and stability. The high p-character of the C-C bonds in the cyclopropyl ring allows it to interact electronically with the nitrogen atom.

Influence of the Cyclopropyl Group on Ring Reactivity

The presence of the N-cyclopropyl group can influence the reactivity of the azetidine ring. The azetidine ring itself is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. The electron-donating nature of the cyclopropyl group, through sigma-pi conjugation, can modulate the nucleophilicity of the nitrogen atom and potentially affect the kinetics of ring-opening reactions. However, the steric bulk of the cyclopropyl group might also play a role in shielding the nitrogen atom from certain reagents.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group itself can undergo chemical transformations, although it is generally stable under many reaction conditions. Under strongly acidic conditions or in the presence of certain transition metals, the strained cyclopropane (B1198618) ring can undergo ring-opening. For instance, treatment with a strong protic acid could lead to the formation of a propenyl or propanol (B110389) derivative through cleavage of a C-C bond in the cyclopropyl ring.

Metabolic studies on compounds containing cyclopropylamine (B47189) moieties have shown that the cyclopropyl group can be a site of oxidation, sometimes leading to ring-opened metabolites. This suggests that under certain oxidative conditions, particularly enzymatic ones, the N-cyclopropyl group of this compound could be a target for transformation.

Applications of 1 Cyclopropylazetidin 2 Yl Methanol in Advanced Organic Synthesis

Azetidinylmethanol Derivatives as Chiral Building Blocks

The inherent chirality and functional group arrangement in azetidinylmethanol derivatives make them powerful chiral building blocks. The strained azetidine (B1206935) ring provides a unique conformational rigidity and reactivity profile that can be exploited in the synthesis of more elaborate molecular structures.

Azetidine-based scaffolds, derived from precursors like (1-Cyclopropylazetidin-2-yl)methanol, serve as versatile starting points for the synthesis of complex nitrogen-containing heterocycles. The strategic manipulation of functional groups on the azetidine core allows for its elaboration into a variety of heterocyclic systems. For instance, densely functionalized 2-cyanoazetidines, which can be accessed from β-amino alcohols, are key intermediates. nih.govresearchgate.net These intermediates can undergo a sequence of reactions, such as reduction of the nitrile to a primary amine followed by protection, to yield a handle for further diversification. nih.govresearchgate.net This amine functionality becomes a crucial point for building larger heterocyclic rings fused or appended to the azetidine core.

The development of synthetic methods to produce N,N-containing heterocycles often leverages strained ring systems like diaziridines as synthons for five-membered rings. acs.org While distinct from azetidines, this highlights the general principle of using small, strained nitrogenous rings as building blocks for more complex heterocyclic structures, a strategy applicable to azetidinylmethanol derivatives.

The synthesis and diversification of densely functionalized azetidine ring systems enable access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov This strategy, often part of diversity-oriented synthesis (DOS), aims to expand the accessible chemical space for applications such as drug discovery. nih.gov

Starting from a trisubstituted azetidine core, key functional group pairing reactions can generate significant skeletal diversity. researchgate.net For example, an intramolecular Buchwald-Hartwig cross-coupling reaction can be used to access a fused tetrahydroquinoline core system. researchgate.net Other strategies involve ring-closing metathesis to create azetidine-fused eight-membered rings or intramolecular cyclization to afford diazabicyclo[3.1.1]heptane bridged systems. nih.govresearchgate.net

An illustrative pathway to a bridged bicyclic system involves:

Trityl deprotection of a pendant alcohol on the azetidine scaffold.

Mesylation of the resulting alcohol.

Heating in the presence of a base (e.g., potassium carbonate) to induce intramolecular cyclization, forming the bridged structure. nih.gov

These approaches demonstrate how the azetidine core from a simple chiral molecule can be systematically integrated into complex, three-dimensional multicyclic architectures. researchgate.net

Design and Application of Azetidinylmethanol Systems as Chiral Ligands in Asymmetric Catalysis

The chiral scaffold of azetidinylmethanol is an attractive framework for the design of new ligands for asymmetric catalysis. researchgate.net The defined stereochemistry and the proximity of the nitrogen atom and the hydroxyl group allow for the creation of bidentate ligands that can effectively coordinate with metal centers and create a chiral environment for enantioselective transformations. mdpi.comrsc.org

Chiral azetidine-derived ligands have been developed and utilized to induce asymmetry in a range of chemical reactions. researchgate.net The synthesis of new vicinal diamines based on azetidine cores, for example, has been explored for their potential as ligands in palladium-catalyzed reactions. mdpi.com These ligands are synthesized from parent azetidine-nitrile derivatives, which are then converted to feature a methylamine (B109427) pendant arm, creating a bidentate N,N-ligand system. mdpi.com The variation in the ring size (comparing four-membered azetidines with three-membered aziridines) and the nature of the coordinating side chain significantly impacts the catalytic activity. mdpi.com The strain of the azetidine ring in the resulting Pd-metallacycle is a key factor influencing the outcome of catalytic reactions like the Suzuki-Miyaura coupling. mdpi.com

The effectiveness of newly designed azetidine-based catalytic systems is typically evaluated in well-established model reactions. The Suzuki-Miyaura cross-coupling reaction is a common benchmark for testing the efficiency of palladium catalysts. mdpi.com

In one study, azetidine-based palladium complexes were compared to their aziridine (B145994) counterparts. mdpi.com The catalytic systems were tested in the coupling of various aryl halides with phenylboronic acid. The results demonstrated that these catalysts could facilitate the reaction with catalytic loadings as low as 0.001% at temperatures from room temperature to 100 °C. mdpi.com The performance of these catalysts is highly dependent on the ligand structure and reaction conditions, as summarized in the table below.

Table 1: Performance of Azetidine-Based Catalytic Systems in Suzuki-Miyaura Coupling

| Catalyst Type | Aryl Halide | Loading (%) | Temp (°C) | Yield (%) |

| Azetidine-Amine/Imidate-Pd | Aryl iodide | 0.01 | 100 | 91 |

| Azetidine-Amine/Imidate-Pd | Aryl bromide | 0.01 | 100 | 53 |

| Azetidine-Amine/Imidate-Pd | Aryl chloride | 0.01 | 100 | Poor |

| Azetidine-Amine/Imidate-Pd | Aryl iodide | 0.001 | 100 | 38 |

Data extracted from a study on azetidine-based catalytic systems. The "Azetidine-Amine/Imidate-Pd" represents a class of catalysts where the ligand core is an azetidine. mdpi.com

The study found that the combination of ring strain and the nature of the side chain coordinating to the metal center was beneficial to the catalytic activity. mdpi.com

Development of Diverse Azetidine-Based Scaffolds for Chemical Space Exploration

The azetidine ring is a valuable scaffold in medicinal chemistry and diversity-oriented synthesis (DOS). nih.govrsc.org The goal of DOS is to create collections of structurally diverse molecules that can be used to explore chemical space and identify new probes for biological systems or starting points for drug discovery. nih.gov The fully reduced azetidine heterocycle has been recognized as a key motif for this purpose, despite historical challenges in accessing it in enantioenriched form. nih.gov

Recent methodologies have enabled the multi-gram synthesis of highly functionalized, trisubstituted azetidines, which serve as templates for generating skeletal diversity. nih.govresearchgate.net From a common azetidine core, a multitude of unique molecular frameworks can be accessed, including:

Fused Systems: Such as azetidine-fused tetrahydroquinolines. researchgate.net

Bridged Systems: Including diazabicyclo[3.1.1]heptanes. nih.gov

Spirocyclic Systems: Created through intramolecular cyclization strategies. nih.govnih.gov

Fused Eight-Membered Rings: Accessible via ring-closing metathesis. nih.gov

The synthesis of a 1976-membered library of spirocyclic azetidines has been described, showcasing the power of this approach for generating large collections of lead-like molecules. nih.govnih.gov By measuring the physicochemical and pharmacokinetic properties of representative library members, these scaffolds can be evaluated for their suitability in specific applications, such as targeting the central nervous system. nih.govnih.gov This systematic exploration of the chemical space around the azetidine core underscores its importance as a versatile and valuable scaffold in modern chemical biology and drug discovery.

Diversity-Oriented Synthesis (DOS) of Functionalized Azetidines

Diversity-Oriented Synthesis aims to create structurally diverse small molecules to explore chemical space, often for the purpose of drug discovery. This approach typically involves the use of common starting materials that can undergo a variety of reaction pathways to yield a library of disparate molecular scaffolds.

While this compound, with its reactive hydroxyl group and unique cyclopropyl-azetidine core, represents a potentially valuable building block for DOS, there is currently no published research demonstrating its use in such a capacity. A hypothetical DOS campaign could involve the functionalization of the hydroxyl group (e.g., through esterification, etherification, or conversion to a leaving group for nucleophilic substitution) followed by various modifications to the azetidine ring or the cyclopropyl (B3062369) moiety. However, without experimental data, any discussion of reaction conditions, yields, or the diversity of the resulting products would be speculative.

Table 1: Hypothetical Reactions for DOS Starting from this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Acyl chlorides, DMAP, CH₂Cl₂ | Azetidinyl-methyl esters |

| Etherification | Alkyl halides, NaH, THF | Azetidinyl-methyl ethers |

| Oxidation | PCC, CH₂Cl₂ | 1-Cyclopropylazetidine-2-carbaldehyde |

| Nucleophilic Substitution | 1. MsCl, Et₃N; 2. NaN₃ | 2-(Azidomethyl)-1-cyclopropylazetidine |

Note: The reactions and product classes listed in this table are illustrative of general organic synthesis principles and are not based on published research specific to this compound.

Q & A

What are the recommended synthetic routes for (1-Cyclopropylazetidin-2-yl)methanol, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves multi-step reactions starting from azetidine and cyclopropane derivatives. Key steps include cyclopropane ring formation via [2+1] cycloaddition, azetidine functionalization, and final hydroxylation. Common reagents include Grignard reagents for cyclopropane introduction and oxidizing agents like TEMPO for controlled alcohol formation .

Advanced:

Optimizing yields requires precise control of reaction parameters:

- Temperature : Cyclopropanation benefits from low temperatures (−20°C to 0°C) to minimize side reactions.

- Catalysts : Use chiral catalysts (e.g., Rh(II) complexes) for enantioselective synthesis.

- Work-up : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid byproduct carryover.

Industrial-scale protocols recommend flow chemistry to enhance reproducibility and reduce batch variability .

Which characterization techniques are critical for confirming the structure and purity of this compound?

Basic:

- NMR : - and -NMR confirm stereochemistry (e.g., cyclopropyl proton splitting patterns).

- Mass Spectrometry : HRMS validates molecular weight (expected m/z: 141.19 [M+H]+).

- HPLC : Purity >95% via C18 reverse-phase chromatography (ACN/water mobile phase) .

Advanced:

- X-ray Crystallography : Resolves absolute configuration of the cyclopropyl-azetidine fused ring.

- IR Spectroscopy : Detects hydrogen bonding between hydroxyl and azetidine nitrogen (broad O-H stretch ~3200 cm⁻¹) .

How can researchers investigate the biological activity of this compound?

Basic: